1-Butanamine, N-propyl-

Catalog No.
S704581
CAS No.
20193-21-9
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butanamine, N-propyl-

CAS Number

20193-21-9

Product Name

1-Butanamine, N-propyl-

IUPAC Name

N-propylbutan-1-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-3-5-7-8-6-4-2/h8H,3-7H2,1-2H3

InChI Key

CWYZDPHNAGSFQB-UHFFFAOYSA-N

SMILES

CCCCNCCC

Canonical SMILES

CCCCNCCC

1-Butanamine, N-propyl- is an organic compound with the molecular formula C₇H₁₇N and a molecular weight of 115.2166 g/mol. It is classified as a primary amine and is structurally characterized by a butyl group attached to a nitrogen atom that is also bonded to a propyl group. This compound can be represented by various names, including butylamine, N-propyl-; butylpropylamine; and N-butyl-N-propylamine . Its chemical structure can be visualized through its InChIKey (CWYZDPHNAGSFQB-UHFFFAOYSA-N) and CAS Registry Number (20193-21-9) .

Organic Synthesis:

-Butanamine, N-propyl- (also known as N-propyl-1-butanamine) finds application as an intermediate in the synthesis of various organic compounds. Its primary amine group can participate in various reactions, including:

  • Nucleophilic substitution: N-propyl-1-butanamine can act as a nucleophile in substitution reactions, displacing leaving groups from organic molecules. This property is utilized in the synthesis of diverse compounds, such as amides, esters, and imines .
  • Reductive amination: N-propyl-1-butanamine serves as a precursor for the introduction of an amine functionality into organic molecules through reductive amination reactions. This reaction sequence involves the condensation of the amine with a carbonyl compound, followed by reduction to form the desired secondary amine .

Material Science:

N-propyl-1-butanamine exhibits potential applications in material science due to its:

  • Film-forming properties: The presence of the amine group allows N-propyl-1-butanamine to form thin films through self-assembly processes. These films can be tailored for various functionalities, such as conducting or sensing applications .
  • Corrosion inhibition: Studies suggest that N-propyl-1-butanamine can act as a corrosion inhibitor for metals, potentially offering protection against environmental degradation .

Biological Research:

While the specific research applications of N-propyl-1-butanamine in biology are limited, its structural similarity to other biologically active amines warrants further investigation. Its potential roles include:

  • Ligand design: The molecule's structure could inspire the design of ligands targeting specific biological receptors, potentially aiding in drug discovery efforts.
  • Cellular studies: N-propyl-1-butanamine might serve as a tool in cellular studies to investigate the functions and interactions of various cellular components, particularly those involving amine-based signaling pathways.
Typical of amines. Some notable reactions include:

  • N-Alkylation: This compound can undergo alkylation reactions where it reacts with alkyl halides to form more complex amines.
  • Imine Formation: It can react with aldehydes or ketones to form imines, which are important intermediates in organic synthesis.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which may be useful in various applications.

1-Butanamine, N-propyl- can be synthesized through several methods:

  • Reductive Amination: This method involves the reaction of butanal with propylamine in the presence of reducing agents.
  • Alkylation of Ammonia: Propyl bromide can react with ammonia to yield propylamine, which can then be further reacted with butyryl chloride to form 1-butanamine, N-propyl-.
  • Direct Amine Synthesis: The reaction of butyric acid with ammonia under specific conditions can lead to the formation of this compound.

1-Butanamine, N-propyl- has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Solvent Use: Due to its polar nature, it can be used as a solvent in various chemical processes.
  • Corrosion Inhibitors: Its properties may allow it to function as a corrosion inhibitor in industrial applications.

Several compounds share structural similarities with 1-butanamine, N-propyl-, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
PropylamineC₃H₉NSimpler structure; primary amine
ButanamineC₄H₉NContains only butyl group; lacks propyl substitution
N-MethylbutanamineC₅H₁₃NContains a methyl group instead of propyl
1-PentanamineC₅H₁₃NLonger carbon chain compared to 1-butanamine, N-propyl-

The uniqueness of 1-butanamine, N-propyl- lies in its specific combination of butyl and propyl groups, which can impart distinct chemical reactivity and biological interactions compared to simpler or longer-chain amines.

XLogP3

2.1

LogP

2.12 (LogP)

UNII

Y441J3U9FB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

20193-21-9

Wikipedia

N-propyl-1-butanamine

General Manufacturing Information

1-Butanamine, N-propyl-: INACTIVE

Dates

Modify: 2023-08-15

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